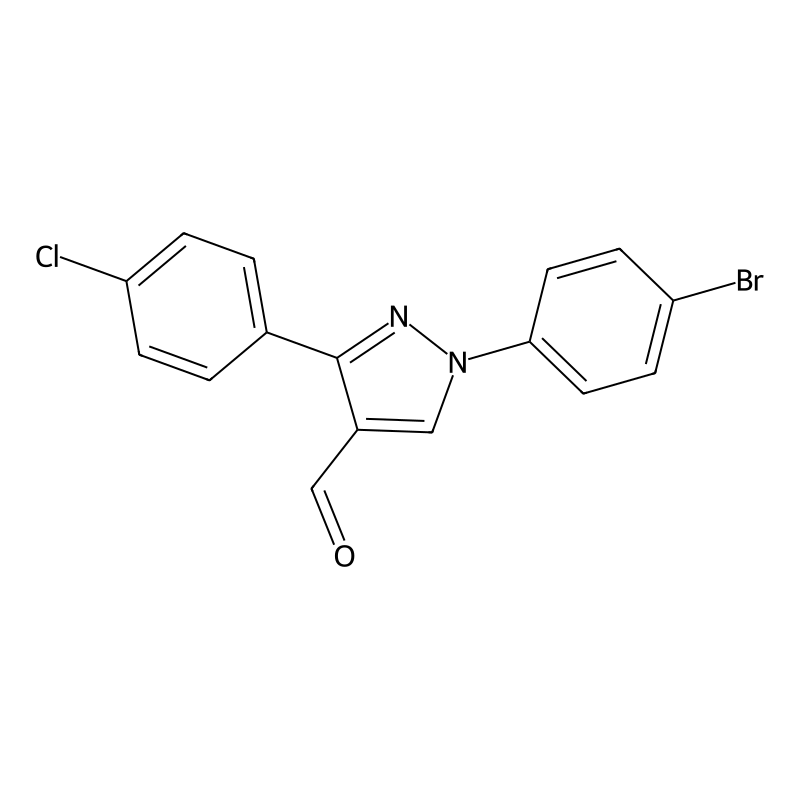

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Drug Discovery: Pyrazoles are a well-studied class of heterocyclic compounds with diverse biological activities. They have been explored for their potential as anti-cancer agents []. While 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde itself is not documented for such purposes, the presence of the aldehyde group suggests it could be a precursor molecule for further functionalization and development into potential drug candidates.

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its unique pyrazole structure, which includes a bromine and a chlorine substituent on the phenyl rings. Its molecular formula is C16H10BrClN2O, and it features a pyrazole ring that contributes to its chemical reactivity and biological properties. The presence of halogen atoms enhances its electron-withdrawing capacity, making it an interesting candidate for various

- Oxidation: It can be synthesized through the oxidation of [3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]methanol using mild oxidizing agents like pyridinium chlorochromate, which converts the alcohol to an aldehyde .

- Vilsmeier-Haack Reaction: This reaction allows for the formylation of electron-rich arenes, facilitating the introduction of the aldehyde functional group into the pyrazole structure .

- Hydrolysis: The hydrolysis of iminium salts derived from related compounds can yield aldehyde derivatives, showcasing versatile transformation pathways .

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including:

- Antimicrobial Properties: Some pyrazole derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects: Certain compounds within this class have been studied for their potential to inhibit inflammatory pathways.

- Xanthine Oxidase Inhibition: Pyrazole derivatives are noted for their ability to inhibit xanthine oxidase, which is significant in treating conditions like gout and hyperuricemia .

The synthesis of 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves:

- Formation of Pyrazole Ring: Starting from hydrazine and suitable carbonyl compounds, the pyrazole ring is constructed.

- Substituent Introduction: Bromine and chlorine substituents are introduced through electrophilic aromatic substitution reactions.

- Aldehyde Formation: The final step often involves oxidation or formylation reactions to yield the aldehyde group at the 4-position of the pyrazole ring .

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases or infections.

- Agricultural Chemicals: Its properties may be explored in agrochemicals for pest control or plant growth regulation.

- Material Science: The unique electronic properties may find applications in organic electronics or as intermediates in polymer synthesis.

Interaction studies involving 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde focus on its binding affinity with biological targets such as enzymes and receptors. These studies utilize techniques like:

- Molecular Docking: To predict how well the compound fits into active sites of target proteins.

- In Vitro Assays: To evaluate its efficacy against specific biological pathways or organisms.

Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Similar compounds include:

- 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-carbaldehyde

- 1-(4-Chlorophenyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbaldehyde

- 2-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazolo[3,4-b]quinolin-5(6H)-one

Comparison TableCompound Name Molecular Formula Notable Features 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde C16H10BrClN2O Aldehyde at 4-position 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-carbaldehyde C17H12BrClN2O Additional benzyl group 2-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazolo[3,4-b]quinolin-5(6H)-one C17H12BrClN2O Quinoline structure adds complexity

Uniqueness

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | C16H10BrClN2O | Aldehyde at 4-position |

| 3-(4-Bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-carbaldehyde | C17H12BrClN2O | Additional benzyl group |

| 2-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazolo[3,4-b]quinolin-5(6H)-one | C17H12BrClN2O | Quinoline structure adds complexity |

The uniqueness of 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde lies in its specific arrangement of bromine and chlorine substituents along with the aldehyde functionality at the 4-position of the pyrazole ring. This configuration enhances its potential reactivity and biological activity compared to other similar compounds.